![molecular formula C16H13F3 B12566287 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene CAS No. 143958-88-7](/img/structure/B12566287.png)
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl-substituted benzene ring through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene (methylbenzene) with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This forms the intermediate 1-methyl-4-(bromomethyl)benzene.
Heck Reaction: The intermediate is then subjected to a Heck reaction with 4-(trifluoromethyl)styrene in the presence of a palladium catalyst and a base such as triethylamine. This results in the formation of the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative using hydrogenation reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution Reactions: Products include brominated, nitrated, or sulfonated derivatives.
Oxidation Reactions: Products include benzoic acid or benzaldehyde derivatives.
Reduction Reactions: Products include the corresponding ethyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its aromatic rings and trifluoromethyl group. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with various enzymes and receptors. The ethenyl linkage provides a site for further chemical modifications, allowing the compound to participate in diverse chemical reactions.
Comparación Con Compuestos Similares
1-Methyl-4-{2-[4-(methyl)phenyl]ethenyl}benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Methyl-4-{2-[4-(chloro)phenyl]ethenyl}benzene: Similar structure but with a chloro group instead of a trifluoromethyl group.
1-Methyl-4-{2-[4-(bromo)phenyl]ethenyl}benzene: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness: 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more lipophilic and enhances its stability and reactivity compared to its analogs with different substituents.
Propiedades
Número CAS |
143958-88-7 |
|---|---|
Fórmula molecular |
C16H13F3 |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
1-methyl-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H13F3/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17,18)19/h2-11H,1H3 |
Clave InChI |
UJIYIFQKSLDDIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


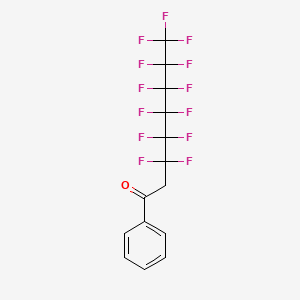
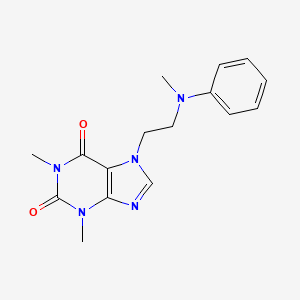
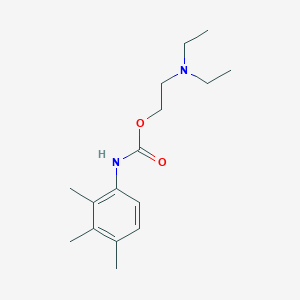
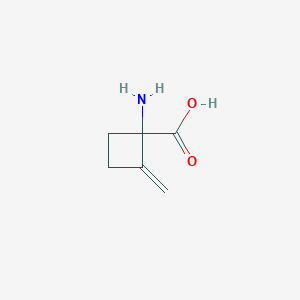
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
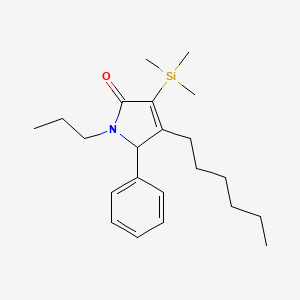
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
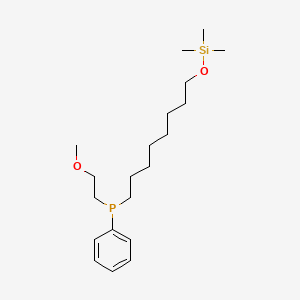
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
